Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate
Overview
Description
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is a member of the quinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced or microwave-assisted conditions . The resulting ester derivatives can be hydrolyzed to furnish the corresponding carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced quinolizine derivatives.
Substitution: Introduction of different substituents at various positions on the quinolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine-4-one derivatives, while reduction can produce tetrahydroquinolizine compounds.
Scientific Research Applications
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV integrase, an enzyme crucial for the replication of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral integration into the host genome.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate
- Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
- Ethyl 3-p-tolyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate is unique due to its specific quinolizine core structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the quinolizidine family, characterized by a bicyclic structure that can influence its biological activity. The presence of the carboxylate group enhances solubility and may contribute to its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinolizidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study:
A study demonstrated that related quinolizidine derivatives displayed cytotoxic effects on human cancer cell lines such as H460 and A549. The IC50 values ranged from 193.93 µg/mL to 371.36 µg/mL, indicating moderate to potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Sample A | H460 | 193.93 |
Sample B | A549 | 371.36 |
Control | - | 5-FU: ~200 |
Antimicrobial Activity
Quinolizidine derivatives have also been evaluated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
Research Findings:
A comparative study revealed that similar compounds exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the quinolizidine ring can enhance potency and selectivity.
Key Findings:
- Positioning of Functional Groups: The introduction of electron-withdrawing groups at the 2-position of the quinolizidine ring significantly increases anticancer activity.
- Hydrophobic Interactions: The hydrophobic nature of the octahydro structure may facilitate better membrane permeability, enhancing bioavailability.
Properties
IUPAC Name |
ethyl 4-oxo-1,2,3,6,7,8,9,9a-octahydroquinolizine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUMZRALTVHCSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CCCCN2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282680 | |
Record name | ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22766-29-6 | |
Record name | NSC27291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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